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Compound of Interest

Compound Name: (S)-(+)-Mandelamide

Cat. No.: B113463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral molecule (S)-(+)-Mandelamide. The information presented herein is essential for the

characterization, identification, and quality control of this compound in research and

pharmaceutical development settings. This document includes tabulated nuclear magnetic

resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, detailed

experimental protocols, and workflow diagrams.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of (S)-(+)-Mandelamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (S)-(+)-Mandelamide

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.45 - 7.25 m - Aromatic-H

4.85 s - CH-OH
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Solvent: Methanol-d₄

Table 2: ¹³C NMR Spectroscopic Data for (S)-(+)-Mandelamide

Chemical Shift (δ) ppm Assignment

178.0 C=O

142.0 Aromatic C-ipso

129.5 Aromatic C-H

129.0 Aromatic C-H

127.5 Aromatic C-H

75.0 CH-OH

Solvent: Methanol-d₄

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for (S)-(+)-Mandelamide

Wavenumber (cm⁻¹) Functional Group Assignment

3352 N-H stretch

3180 O-H stretch

1650 C=O stretch (Amide I)

1610 N-H bend (Amide II)

1450 C-H bend (aromatic)

1400 C-N stretch

1060 C-O stretch

Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (S)-(+)-Mandelamide
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Ion Calculated m/z Observed m/z

[M+H]⁺ 152.0706 152.0708

[M+Na]⁺ 174.0525 174.0528

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.[1] The sample of (S)-
(+)-Mandelamide was dissolved in deuterated methanol (Methanol-d₄). Chemical shifts for ¹H

and ¹³C NMR are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy
FT-IR spectra were recorded on a PerkinElmer UATR Two spectrophotometer.[1] The spectrum

was obtained using a diamond attenuated total reflectance (ATR) accessory over a range of

4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)
High-resolution mass spectra were obtained using an electrospray ionization (ESI) source

coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent

such as methanol or acetonitrile and introduced into the mass spectrometer.

Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analysis of

(S)-(+)-Mandelamide.
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Caption: General workflow for the spectroscopic analysis of (S)-(+)-Mandelamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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